2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H20F2N4O3 and its molecular weight is 402.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterisation of Derivatives
The chemical compound 2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a complex molecule, and research related to its synthesis and applications often involves creating and analyzing derivatives with similar structures. One study focused on the synthesis and spectral characterization of derivatives, including those with 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and other related heterocyclic units. These compounds were synthesized through various reactions, highlighting the versatility and potential applications of these molecules in scientific research, particularly in the fields of organic chemistry and materials science (Mahmoud et al., 2012).
Advanced Synthetic Strategies
Another aspect of scientific research involving such complex molecules is the development of advanced synthetic strategies. For instance, the Castagnoli-Cushman reaction was utilized to prepare compounds with significant yields and good diastereoselectivity. This method is notable for its efficiency in synthesizing derivatives with seven-membered cyclic anhydrides, demonstrating the compound's relevance in facilitating novel synthetic routes and methodologies in organic synthesis (Adamovskyi et al., 2017).
Bromination Techniques
Research also extends to the bromination of related heterocyclic systems. A study explored the bromination of carbazoles and related compounds, providing insights into selective bromination techniques that could be applied to similar complex molecules. Such research is critical for the functionalization of compounds, which is a fundamental step in the development of pharmaceuticals and advanced materials (Smith et al., 1992).
Novel Heterocyclic Systems
The creation of novel heterocyclic systems through intramolecular amidation represents another area of interest. This approach has led to the synthesis of new heterocyclic structures, such as imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones. These studies not only expand the chemical space of heterocyclic compounds but also have potential implications in medicinal chemistry and drug design (Kolavi et al., 2006).
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3/c1-2-16-23-18(24-29-16)17-15-6-4-3-5-9-25(15)20(28)26(19(17)27)11-12-7-8-13(21)14(22)10-12/h7-8,10H,2-6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKECNBLJVKIQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.